6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
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Overview
Description
6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a heterocyclic compound that features a quinoline core fused with an oxazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Oxazine Ring: The oxazine ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an amino alcohol, under acidic or basic conditions.
Chlorination: The final step involves the chlorination of the quinoline-oxazine intermediate using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed to replace the chlorine atom with other substituents, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of quinoline-oxazine ketones or carboxylic acids.
Reduction: Formation of quinoline-oxazine alcohols or amines.
Substitution: Formation of quinoline-oxazine derivatives with various substituents.
Scientific Research Applications
6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 6-chloroquinoline and 3-(pyridin-3-ylmethyl)quinoline share structural similarities with 6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline.
Oxazine Derivatives: Compounds such as 3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline and its chlorinated analogs.
Uniqueness
This compound is unique due to its fused quinoline-oxazine structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-3-(pyridin-3-ylmethyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-15-7-13-10-21(9-12-3-1-5-19-8-12)11-22-17(13)16-14(15)4-2-6-20-16/h1-8H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLZODPSOTWAHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CN=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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